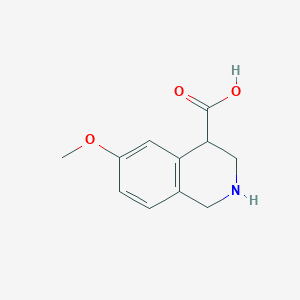

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Vue d'ensemble

Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 4th position on the tetrahydroisoquinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its unique mechanism of action distinguishes it from traditional medications. Research indicates that it may have applications in:

- Neuroprotection : Studies are exploring its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Modulation of Neurotransmitter Systems : The compound's interaction with neurotransmitter systems is under investigation to understand its role in psychiatric treatments .

Natural Product Synthesis

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid serves as a valuable building block in the synthesis of complex organic molecules. Its structural characteristics allow it to be utilized in:

- Synthesis of Bioactive Molecules : It is used to create other compounds with potential pharmacological properties, facilitating the development of new drugs .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. Its use ensures accuracy and reliability in various analytical methods, which is essential for quality control in pharmaceutical research and development .

Biochemical Research

The compound's role as a modulator of nuclear receptors has been highlighted in several studies. This aspect is significant for understanding:

- Drug Design : The interactions between this compound and biological targets can lead to the development of new therapeutic agents .

- Kinetic Properties : Its efficiency compared to other chiral auxiliaries makes it a candidate for further exploration in organic synthesis .

- Neuroprotective Effects : A study published in MDPI explored the neuroprotective properties of related isoquinoline derivatives and found that compounds similar to this compound exhibited significant protective effects against neuronal damage induced by oxidative stress .

- Synthesis of Bioactive Compounds : Research conducted on the synthesis of tetrahydroisoquinoline derivatives demonstrated that this compound could be effectively utilized as a precursor for creating compounds with enhanced biological activity .

- Chiral Auxiliary Applications : A study highlighted the use of this compound as a chiral auxiliary agent in organic synthesis processes, showcasing its ability to improve reaction outcomes and selectivity in producing enantiomerically pure compounds .

Mécanisme D'action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to iminium intermediates, which can undergo further reactions to form bioactive molecules . These intermediates can interact with various enzymes and receptors, leading to diverse biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group but shares the methoxy group and tetrahydroisoquinoline core.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure but with the carboxylic acid group at the 1st position.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group at the 7th position.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its reactivity and biological activity

Activité Biologique

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (6-MTHIQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 2253632-30-1

Biological Activities

6-MTHIQCA exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Neuroprotective Effects

Research indicates that 6-MTHIQCA possesses neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:

- Inhibit oxidative stress-induced neuronal cell death.

- Modulate neuroinflammatory responses.

2. Anticancer Activity

The compound has demonstrated potential as an anticancer agent:

- Mechanism : It inhibits the Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. This inhibition promotes apoptosis in various cancer cell lines.

- Case Study : A study reported that derivatives of tetrahydroisoquinoline compounds exhibited significant binding affinities to Bcl-2 and Mcl-1 proteins with IC values around 5.2 µM, leading to induced apoptosis in Jurkat cells through caspase activation .

3. Antimicrobial Properties

6-MTHIQCA has shown activity against various bacterial strains:

- It effectively inhibits the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria .

The biological activities of 6-MTHIQCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in disease processes.

- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis, particularly through interactions with Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress and inflammation | |

| Anticancer | Induces apoptosis via Bcl-2 inhibition | |

| Antimicrobial | Inhibits NDM-1 activity |

Case Studies

- Neuroprotective Study : In vitro studies demonstrated that 6-MTHIQCA reduced neuronal death in models of oxidative stress by up to 40%, suggesting a protective effect against neurodegeneration.

- Anticancer Research : A series of derivatives were synthesized and tested for their ability to bind to Bcl-2 proteins. Active compounds led to a significant increase in apoptosis markers in Jurkat cells when treated with concentrations ranging from 5 µM to 20 µM.

Propriétés

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQQHVDJIINRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630159 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-96-9 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.